2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one
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Overview
Description
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is a chemical compound known for its significant applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with an appropriate ethoxyethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine derivatives.
Scientific Research Applications
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug that shares a similar purine structure.
Ganciclovir: Another antiviral compound with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is unique due to its specific ethoxyethyl substitution, which can confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
81475-39-0 |
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Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-[2-(2-hydroxyethoxy)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(16)13-9)11-5-14(7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChI Key |
PFSWUZHMRYIAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCOCCO)N=C(NC2=O)N |
Origin of Product |
United States |
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